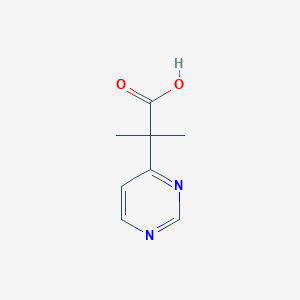

2-Methyl-2-(pyrimidin-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-methyl-2-pyrimidin-4-ylpropanoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-3-4-9-5-10-6/h3-5H,1-2H3,(H,11,12) |

InChI Key |

AFWQQQUISDFQIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=NC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid

The following is an in-depth technical guide on 2-Methyl-2-(pyrimidin-4-yl)propanoic acid , structured for researchers and drug development professionals.

High-Value Scaffold for Metabolic Stability and Fragment-Based Drug Discovery

Executive Summary

2-Methyl-2-(pyrimidin-4-yl)propanoic acid (CAS: 1780004-23-0) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry. Its structural core features a pyrimidine ring attached to a gem-dimethyl-substituted carboxylic acid tail. This specific architecture serves two critical functions in drug design:

-

Metabolic Blocking: The gem-dimethyl group sterically hinders

-oxidation and other metabolic degradation pathways common to linear alkyl chains. -

Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the rotation of the side chain, pre-organizing the molecule into a bioactive conformation that often enhances binding affinity to target proteins such as G-protein coupled receptors (GPCRs) and kinases.

This guide details the physicochemical profile, robust synthetic pathways, and handling protocols required to integrate this moiety into advanced pharmaceutical workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-Methyl-2-(pyrimidin-4-yl)propanoic acid |

| CAS Number | 1780004-23-0 |

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| SMILES | CC(C)(C(=O)O)c1ccncn1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (pH dependent) |

| pKa (Calc.) | ~3.8 (Carboxylic acid), ~1.3 (Pyrimidine N) |

| LogP (Calc.) | ~0.84 |

| TPSA | 63.08 Ų |

| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere recommended) |

Synthetic Pathways & Manufacturing

The synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid presents a challenge due to the electron-deficient nature of the pyrimidine ring and the steric bulk of the gem-dimethyl group. The most robust industrial route avoids radical instability (common in Minisci reactions for this specific substrate) and instead utilizes Nucleophilic Aromatic Substitution (

Primary Route: Alkylation

This pathway couples 4-chloropyrimidine with a protected isobutyrate enolate, followed by hydrolysis. It is preferred for its scalability and regio-specificity.

Step-by-Step Protocol:

-

Enolate Formation: Methyl isobutyrate is treated with a strong, non-nucleophilic base (e.g., LiHMDS or NaH) in THF at -78°C to generate the enolate.

-

Coupling: 4-Chloropyrimidine is added. The reaction is warmed to room temperature (or heated to 60°C depending on kinetics), allowing the enolate to displace the chloride.

-

Hydrolysis: The resulting ester intermediate is saponified using LiOH in a THF/Water mixture.

-

Workup: Acidification to pH 3-4 precipitates the product or allows for extraction into ethyl acetate.

Synthetic Logic Visualization

The following diagram illustrates the reaction logic, highlighting the critical transition from the chloropyrimidine precursor to the final acid.

Figure 1: Scalable synthetic route via Nucleophilic Aromatic Substitution (

Pharmaceutical Applications & Mechanism[8]

The Gem-Dimethyl Effect in Drug Design

The inclusion of the gem-dimethyl group is not merely structural; it is a functional modification known as the Thorpe-Ingold Effect .

-

Conformational Restriction: The two methyl groups restrict the bond rotation between the pyrimidine ring and the carboxylate. This reduces the entropy penalty upon binding to a protein target, potentially increasing potency by 10-100 fold compared to the des-methyl analog.

-

Metabolic Shielding: In linear alkyl chains, the

-carbon is a "soft spot" for metabolic oxidation (e.g., by Cytochrome P450s). The quaternary carbon in this molecule blocks this degradation pathway, significantly extending the half-life (

Common Therapeutic Areas

-

GPCR Antagonists: Used as a polar "head group" in antagonists for receptors like CRTH2 (inflammation) or GPR40 (diabetes), where the carboxylic acid forms a salt bridge with a key arginine or lysine residue in the binding pocket.

-

Kinase Inhibitors: The pyrimidine ring serves as a hinge-binder mimic, while the acid tail extends into the solvent-exposed region to improve solubility and selectivity.

Analytical Characterization

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.

| Method | Expected Signal / Criteria |

| 1H NMR (DMSO-d6) | δ 12.5 (s, 1H, -COOH)δ 9.1 (d, 1H, Pyrimidine C2-H)δ 8.7 (d, 1H, Pyrimidine C6-H)δ 7.6 (dd, 1H, Pyrimidine C5-H)δ 1.55 (s, 6H, Gem-dimethyl |

| LC-MS | ESI+ : [M+H]+ = 167.2 m/zESI- : [M-H]- = 165.2 m/z |

| HPLC Purity | >95% (Area%) at 254 nm |

| Residual Solvents | THF < 720 ppm, Ethyl Acetate < 5000 ppm (ICH Q3C limits) |

Handling & Stability Protocol

Stability[1][6]

-

Hygroscopicity: The free acid can be hygroscopic. Exposure to ambient moisture may cause clumping and difficulty in precise weighing.

-

Chemical Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents. The pyrimidine ring is susceptible to nucleophilic attack at the 2- and 6-positions if exposed to strong nucleophiles under harsh conditions.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Minisci Reaction & Pyrimidine Functionalization

-

Thorpe-Ingold Effect (Gem-Dimethyl Effect)

-

Compound Data & Safety

Sources

- 1. Minisci reaction - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. reddit.com [reddit.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide to 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid

CAS Number: 1780004-23-0

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, known for its presence in a multitude of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. This guide will delve into the known physicochemical properties of this specific molecule, explore its potential synthetic routes based on established pyrimidine chemistry, and discuss its prospective applications in drug development, grounded in the broader context of pyrimidine-based therapeutics. While specific biological data for this exact compound is not extensively available in public literature, this guide will extrapolate potential areas of interest based on structure-activity relationships of closely related analogs.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif in nature, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry for decades.[3][4] The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, making it an ideal scaffold for molecular recognition by biological targets.[3]

The versatility of the pyrimidine core allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. This has led to the development of numerous pyrimidine-containing drugs with diverse therapeutic applications.[5] The subject of this guide, 2-Methyl-2-(pyrimidin-4-yl)propanoic acid, combines this privileged pyrimidine scaffold with a carboxylic acid moiety, a common functional group in drug candidates that can influence solubility, metabolism, and target binding.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid [6]

| Property | Value | Source |

| CAS Number | 1780004-23-0 | ChemScene[6] |

| Molecular Formula | C₈H₁₀N₂O₂ | ChemScene[6] |

| Molecular Weight | 166.18 g/mol | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | ChemScene[6] |

| logP (octanol-water partition coefficient) | 0.8388 | ChemScene[6] |

| Hydrogen Bond Acceptors | 3 | ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Rotatable Bonds | 2 | ChemScene[6] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[6] |

These computational predictions suggest that 2-Methyl-2-(pyrimidin-4-yl)propanoic acid has favorable drug-like properties, including a relatively low molecular weight and a balanced lipophilicity (logP).

Synthesis Strategies: A Prospective Approach

General Considerations for Pyrimidine Synthesis

The construction of the pyrimidine ring itself can be achieved through various well-documented methods, often involving the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or guanidine derivative.[2] For the synthesis of a 4-substituted pyrimidine, a common strategy is to utilize a pre-functionalized starting material.

Plausible Synthetic Workflow

A potential synthetic approach could involve the reaction of a suitable pyrimidine precursor with a reagent that can introduce the 2-methylpropanoic acid side chain.

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Conceptual Protocol:

-

Starting Material: A potential starting point could be a 4-halopyrimidine (e.g., 4-chloropyrimidine or 4-bromopyrimidine). These are common intermediates in pyrimidine chemistry.

-

Side-Chain Introduction: The 2-methylpropanoic acid moiety could be introduced via its ester form. For instance, a Reformatsky-type reaction with ethyl 2-bromoisobutyrate and a suitable metal (e.g., zinc) could be explored. Alternatively, a palladium-catalyzed cross-coupling reaction (such as a Negishi or Stille coupling) with an organometallic derivative of ethyl 2-methylpropanoate could be a viable option.

-

Hydrolysis: The resulting ester intermediate would then be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with a base (e.g., sodium hydroxide or lithium hydroxide) followed by acidic workup.

Self-Validating System: The success of each step would be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Applications in Drug Development

The structural features of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid suggest several potential avenues for its application in drug discovery.

As a Scaffold for Kinase Inhibitors

The pyrimidine ring is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds with the hinge region of the kinase active site. The carboxylic acid group could be exploited to interact with basic residues in the active site or to improve solubility. The gem-dimethyl group can provide steric bulk and influence the conformation of the molecule, potentially leading to enhanced potency and selectivity.

Caption: Hypothetical binding mode in a kinase active site.

In the Development of Antiviral and Anticancer Agents

Given the prevalence of the pyrimidine scaffold in numerous antiviral and anticancer drugs, 2-Methyl-2-(pyrimidin-4-yl)propanoic acid could serve as a valuable building block for the synthesis of more complex molecules with these activities.[3][5] The carboxylic acid handle allows for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and optimize for a specific biological target.

Conclusion and Future Directions

2-Methyl-2-(pyrimidin-4-yl)propanoic acid represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its combination of a privileged pyrimidine scaffold and a versatile carboxylic acid functional group makes it a promising starting point for the development of novel therapeutics. While detailed biological data for this specific compound is not yet widely published, the principles of medicinal chemistry and the known activities of related pyrimidine derivatives suggest that it holds potential, particularly in the areas of kinase inhibition and the development of anticancer and antiviral agents.

Future research should focus on the development and optimization of a robust synthetic route to make this compound more accessible for biological screening. Subsequent in vitro and in vivo studies will be crucial to elucidate its specific biological targets and to validate its therapeutic potential.

References

-

Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016). Semantic Scholar. [Link]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.

- US8367704B2 - Process for preparation of 2-methyl-2′ phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.).

-

2-methyl-2-(pyridin-4-yloxy)propanoic acid. (n.d.). PubChemLite. [Link]

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). PMC.

- 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. (n.d.). PMC.

- CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. (n.d.).

-

Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. (2019). Request PDF. [Link]

-

Significance The Biological Activity to Pyrimidine Analogues. (n.d.). Semantic Scholar. [Link]

Sources

- 1. The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. US5883254A - Process for making pyrimidine derivatives - Google Patents [patents.google.com]

- 4. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. chemscene.com [chemscene.com]

Strategic Deployment of Gem-Dimethyl Substituted Pyrimidine Carboxylic Acids in Drug Design

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes theoretical principles with practical synthetic methodologies and validation protocols.[1]

Executive Summary

The incorporation of gem-dimethyl substituted pyrimidine carboxylic acids represents a high-impact strategy in modern medicinal chemistry. This structural motif leverages two powerful physicochemical phenomena: the Thorpe-Ingold Effect (gem-dimethyl effect) for conformational restriction and the Metabolic Blocking of labile

Part 1: The Theoretical Core

The Thorpe-Ingold Effect (Angle Compression)

The gem-dimethyl group is not merely a lipophilic spacer; it is a conformational lock. In a linear chain, the introduction of two methyl groups on a single carbon atom increases the steric bulk, compressing the internal bond angle (

-

Mechanism: The bulky methyl groups repel each other, widening the

angle between them ( -

Thermodynamic Consequence: This reduces the entropic penalty of cyclization or binding, pre-organizing the molecule into a "bioactive" conformation.

Metabolic Stability (The "Magic Methyl")

The

-

Blockade: Replacing

-protons with methyl groups removes the site of abstraction, shunting metabolism to less critical regions or significantly extending the compound's half-life (

Visualization: Mechanism of Action

The following diagram illustrates the dual benefit of this motif using Graphviz.

Caption: Comparative analysis of unsubstituted vs. gem-dimethyl linkers showing entropic and metabolic outcomes.

Part 2: Synthetic Architecture

Constructing the quaternary center adjacent to a pyrimidine ring requires overcoming significant steric hindrance. Two primary strategies exist: De Novo Cyclization and Late-Stage Functionalization . The latter is preferred for lead optimization.

Strategy A: Nucleophilic Aromatic Substitution ( )

This is the "workhorse" method for electron-deficient heterocycles like pyrimidines. It involves the reaction of a pyrimidine halide with an ester enolate.

-

Substrate: 4-Chloropyrimidine or 2-Chloropyrimidine.[2]

-

Nucleophile: Lithium enolate of methyl isobutyrate.

-

Key Advantage: Direct installation of the fully elaborated gem-dimethyl side chain in one step.

Strategy B: Palladium-Catalyzed -Arylation

For less activated pyrimidines (e.g., those with electron-donating substituents),

-

Catalyst System:

with bulky, electron-rich phosphines like -

Mechanism: Oxidative addition into the

bond followed by transmetallation with the ester enolate and reductive elimination.

Synthetic Workflow Diagram

Caption: Step-by-step synthetic pathway from chloropyrimidine to the final carboxylic acid.

Part 3: Detailed Experimental Protocols

The following protocol is a self-validating system for the synthesis of 2-methyl-2-(pyrimidin-4-yl)propanoic acid via

Synthesis of Methyl 2-methyl-2-(pyrimidin-4-yl)propanoate

Reagents:

-

4-Chloropyrimidine (1.0 equiv)

-

Methyl isobutyrate (1.2 equiv)

-

LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.3 equiv)

-

Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Enolate Formation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C . Add LiHMDS (1.3 equiv) dropwise.

-

Addition: Add methyl isobutyrate (1.2 equiv) dropwise over 15 minutes. Stir at -78°C for 30 minutes to ensure complete enolization. Critical Step: Incomplete enolization leads to self-condensation side products.

-

Coupling: Dissolve 4-chloropyrimidine (1.0 equiv) in a minimum amount of anhydrous THF and add it to the enolate solution via cannula.

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. If reaction is sluggish (monitor by TLC/LCMS), heat to reflux (66°C) for 2-4 hours.

-

Quench & Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Hydrolysis to Carboxylic Acid

Protocol:

-

Dissolve the ester from 3.1 in THF/Water (3:1 ratio).

-

Add Lithium Hydroxide monohydrate (

, 2.0 equiv). -

Stir at RT for 4-12 hours until ester is consumed (LCMS monitoring).

-

Isolation: Remove THF under reduced pressure. Acidify the aqueous residue to pH ~3 with 1N HCl. The product often precipitates; filter or extract with EtOAc/DCM.

Part 4: Stability Assessment (Validation)

To verify the "Metabolic Blocking" hypothesis, the following Microsomal Stability Assay is required.

Microsomal Stability Protocol

Objective: Determine Intrinsic Clearance (

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

-

NADPH Regenerating System (Mg

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -

Test Compound (1

M final conc).

Workflow:

-

Pre-Incubation: Mix Microsomes (0.5 mg/mL final) with Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Remove aliquots at

min. -

Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

Plot

Comparative Data (Representative)

The table below highlights the typical impact of gem-dimethyl substitution on physicochemical properties.

| Property | Unsubstituted ( | Gem-Dimethyl ( | Impact |

| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | Blockade of |

| Solubility | Moderate | Moderate/Low | Increased lipophilicity (offset by polarity of acid) |

| Potency ( | Baseline | Often Improved | Thorpe-Ingold conformational locking |

| Lipophilicity (cLogP) | 1.5 | 2.1 | Slight increase (+0.6 log units) |

References

-

Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106. Link

-

Gem-Dimethyl Effect in Drug Design: Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Link

-

Palladium-Catalyzed Alpha-Arylation: Hama, T., & Hartwig, J. F. (2008).[4] Palladium-Catalyzed α-Arylation of Esters with Chloroarenes.[4] Organic Letters, 10(8), 1549–1552. Link

-

Microsomal Stability Protocols: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

-

Synthesis of Pyrimidine Esters: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

Novel Pyrimidine Scaffolds: Synthetic Renaissance & Therapeutic Targeting

Executive Summary: The Renaissance of the Diazine Ring

The pyrimidine scaffold has historically been the workhorse of oncology and infectious disease therapy, anchored by classical antimetabolites like 5-Fluorouracil (5-FU) and nucleoside analogs. However, the current era of drug discovery demands higher specificity and novel mechanisms of action. We are witnessing a synthetic renaissance where the pyrimidine core is no longer just a DNA base mimic but a versatile template for fused heterocyclic systems , dual-kinase inhibitors , and PROTAC warheads .

This guide moves beyond basic heterocyclic chemistry to explore the causality behind selecting specific fused pyrimidine architectures (e.g., pyrazolo[1,5-a]pyrimidines, pyrrolo[2,3-d]pyrimidines) and provides a validated, self-consistent protocol for synthesizing these complex scaffolds using modern green chemistry techniques.

Strategic SAR & Pharmacophore Analysis

The Kinase Hinge Binder Paradigm

The pyrimidine ring is a "privileged structure" in kinase inhibition primarily due to its ability to mimic the adenine ring of ATP.[1]

-

N1 & N3 Nitrogen Atoms: Act as critical hydrogen bond acceptors.[2] In the ATP-binding pocket (hinge region), these interact with the backbone NH of amino acid residues (e.g., Met90 in CK1α or Thr790 in EGFR).

-

C4 & C6 Positions: These vectors allow for the introduction of hydrophobic groups that occupy the "gatekeeper" regions or the hydrophobic back pocket, determining selectivity between homologous kinases.

-

Fusing Vectors (C5-C6): Fusing a five-membered ring (pyrazole, pyrrole, thiophene) across the C5-C6 bond restricts conformational flexibility, reducing the entropic penalty of binding and often improving metabolic stability.

Visualization: Pyrimidine SAR Logic

The following diagram illustrates the functional logic of the pyrimidine core in modern drug design.

Figure 1: Pharmacophore mapping of the pyrimidine scaffold highlighting key interaction vectors for kinase inhibitor design.

Emerging Scaffolds & Synthetic Architectures

Fused Systems: The New Standard

Recent literature (2020–2025) highlights a shift towards tricyclic and fused systems to overcome resistance mechanisms.

-

Pyrazolo[1,5-a]pyrimidines: Bioisosteres of purines but with different electronic distributions, often used to target CDK and RET kinases.

-

Chromeno[2,3-d]pyrimidines: A hybrid scaffold combining the antioxidant properties of chromenes with the antiproliferative power of pyrimidines. These are particularly effective against breast (MCF-7) and lung (A549) cancer lines due to their ability to intercalate DNA or inhibit tubulin polymerization.

Green Synthetic Pathways

Traditional Biginelli reactions often require harsh acids and long reflux times. Modern protocols utilize Microwave-Assisted Organic Synthesis (MAOS) and solid-supported catalysts (e.g., Basic Alumina) to achieve:

-

Higher Yields: >90% in minutes vs. hours.

-

Regioselectivity: Precise control over cyclization.

-

Eco-compatibility: Solvent-free or ethanol-based conditions.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of Chromeno[2,3-d]pyrimidines

Objective: Synthesis of 3-amino-4-imino-5-(thiophen-2-yl)-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one. Rationale: This protocol demonstrates the construction of a fused tricyclic system using a sustainable, catalyst-free approach. This scaffold has shown nanomolar potency against MCF-7 cell lines [Source 1].

Materials & Reagents[3]

-

Precursor: 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Compound 1).[3][4]

-

Reagent: Hydrazine hydrate (80% aqueous solution).

-

Solvent: Ethanol (Absolute).

-

Equipment: Monowave 300 (Anton Paar) or equivalent microwave reactor; TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Pre-reaction Setup

-

In a 10 mL microwave process vial, dissolve Compound 1 (1.0 mmol) in Ethanol (3.0 mL).

-

Add Hydrazine hydrate (3.0 mmol) dropwise to the solution.

-

Note: Excess hydrazine acts as both the nucleophile for cyclization and the base to drive the reaction.

-

Step 2: Microwave Irradiation

-

Seal the vial with a PTFE-coated septum.

-

Program the microwave reactor:

-

Temperature: 100 °C

-

Ramp Time: 2 min

-

Hold Time: 10–15 min

-

Stirring: High (600 rpm)

-

Why: Rapid heating prevents the degradation of the chromene core while providing sufficient energy to overcome the activation barrier for the pyrimidine ring closure.

-

Step 3: Work-up and Purification

-

Cool the reaction vessel to room temperature using compressed air (built-in feature of most reactors).

-

The product typically precipitates out of the ethanolic solution upon cooling.

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

-

Drying: Dry in a vacuum oven at 50 °C for 4 hours.

-

Validation: Check purity via TLC (Eluent: Ethyl Acetate/Hexane 1:1). If R_f indicates impurities, recrystallize from hot ethanol.

Data Validation (Expected Results)

-

Yield: 85–95%

-

Appearance: Yellow to orange crystalline solid.

-

IR Spectrum: Disappearance of the sharp C≡N stretch (approx. 2200 cm⁻¹) from the precursor. Appearance of new C=N stretches (1590–1610 cm⁻¹) and NH stretches (3300–3400 cm⁻¹).

-

1H NMR (DMSO-d6): Look for the disappearance of the amino protons of the precursor and the appearance of the specific pyrimidine NH/NH2 signals.

Therapeutic Case Study: Dual-Targeting & PROTACs

The versatility of the pyrimidine scaffold extends into the realm of Proteolysis Targeting Chimeras (PROTACs) .

Mechanism: From Inhibition to Degradation

While traditional pyrimidines (like the synthesized chromenopyrimidine above) act as occupancy-driven inhibitors (blocking the active site), PROTACs use the pyrimidine moiety as a "warhead" to recruit an E3 ligase (like Cereblon or VHL) to the target protein, leading to ubiquitination and proteasomal degradation.

Case Study: KRAS-G12D Degradation Recent studies [Source 4] have utilized pyrimidine-based warheads linked to E3 ligase ligands.

-

Warhead: A piperazine-fused pyrimidine binds to the KRAS-G12D mutant.

-

Linker: Alkyl or PEG chain.

-

Anchor: Thalidomide derivative (binds Cereblon).

-

Outcome: Selective degradation of the mutant protein, overcoming the "undruggable" nature of KRAS.

Workflow Visualization: Synthesis & Mechanism

The following diagram outlines the logical flow from precursor selection to therapeutic mechanism.

Figure 2: Synthetic workflow and therapeutic bifurcation for novel pyrimidine scaffolds.

Quantitative Analysis of Recent Scaffolds

The table below summarizes the potency of recently reported pyrimidine-fused derivatives against key cancer cell lines.

| Scaffold Class | Target / Mechanism | Cell Line | IC50 (μM) | Reference |

| Chromeno[2,3-d]pyrimidine | Tubulin Polymerization / DNA | MCF-7 (Breast) | 1.61 ± 0.12 | [1] |

| Pyrrolo[2,3-d]pyrimidine | CK1α Inhibition | MV4-11 (Leukemia) | 0.011 | [2] |

| Pyrazolo[3,4-d]pyrimidine | ATR Kinase Inhibition | ATR (Enzymatic) | 0.066 | [3] |

| Pyrimidine-PROTAC | KRAS-G12D Degradation | Panc1 (Pancreatic) | 1.40 | [4] |

References

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 2023. Link

-

Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters, 2024. Link

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 2020. Link

-

Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 2024. Link

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 2024.[5] Link

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsat.org [ijsat.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

Bioisosteres of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid: A Technical Guide to Scaffold Optimization

Executive Summary

In modern drug discovery, the optimization of a hit or lead fragment often dictates the clinical viability of the resulting candidate. 2-Methyl-2-(pyrimidin-4-yl)propanoic acid (CAS 1780004-23-0) is a highly versatile, commercially available building block that presents a trifecta of medicinal chemistry features: a heteroaromatic pyrimidine ring, a sterically demanding gem-dimethyl group, and a polar carboxylic acid moiety[1]. While this scaffold offers excellent starting points for hydrogen bonding and target engagement, it also introduces classic pharmacokinetic (PK) and toxicological liabilities.

This whitepaper provides an in-depth mechanistic analysis of bioisosteric replacement strategies for this specific scaffold. By deconstructing the molecule into its three core domains, we outline how targeted substitutions can abrogate metabolic liabilities, tune lipophilicity, and enhance kinase selectivity without compromising the fundamental pharmacophore.

Deconstruction of the Scaffold and Logical Framework

To optimize 2-Methyl-2-(pyrimidin-4-yl)propanoic acid, we must first understand the causality behind its inherent liabilities and the rationale for bioisosteric replacement.

-

The Carboxylic Acid Moiety: While critical for forming strong ionic and hydrogen bonds with target proteins, carboxylic acids are notorious for poor passive membrane permeability and the potential to form reactive acyl glucuronides or CoA thioesters, which can lead to idiosyncratic toxicity[2][3].

-

The Gem-Dimethyl Group: Positioned alpha to the carboxylate, this group effectively blocks

-oxidation and limits the conformational flexibility of the acid. However, the addition of two methyl groups significantly increases the lipophilicity (LogP) of the fragment, which can drive non-specific protein binding and reduce aqueous solubility[4]. -

The Pyrimidine Ring: A privileged structure that frequently acts as a bioisostere for the purine base of ATP, making it a cornerstone in kinase inhibitor design (e.g., EGFR, CDKs)[5]. However, simple pyrimidines can suffer from rapid metabolic clearance or lack the necessary vectorization to achieve high kinase selectivity[6].

Scaffold Deconstruction and Bioisosteric Decision Tree.

Bioisosteric Strategies: The "Why" Behind the Chemistry

Carboxylic Acid Bioisosteres

To circumvent the toxicity associated with acyl glucuronidation while maintaining the anionic character required for target binding, medicinal chemists employ several bioisosteres[2].

-

Tetrazoles: The 5-substituted tetrazole is a classic bioisostere that mimics the pKa (~4.5–5.5) and planar geometry of the carboxylic acid but is significantly more lipophilic, often improving oral bioavailability[3].

-

Oxetan-3-ol & Thietan-3-ol: For central nervous system (CNS) targets where acidity limits blood-brain barrier penetration, oxetan-3-ol serves as a non-classical, low-acidity bioisostere. It maintains hydrogen-bond accepting capabilities while drastically improving passive permeability[7].

Gem-Dimethyl Bioisosteres (The Oxetane Revolution)

The replacement of the gem-dimethyl group with a 3,3-disubstituted oxetane ring is a modern triumph of bioisosterism[4]. Pioneered by Carreira and Hoffmann-La Roche, the oxetane ring acts as a liponeutral spacer[8].

-

Causality: The highly electronegative oxygen atom in the oxetane ring exerts a strong inductive effect, lowering the overall LogD of the molecule compared to the gem-dimethyl analog. Furthermore, the oxetane ring maintains a similar molecular volume and steric bulk, effectively blocking metabolic weak spots without the hydrophobic penalty of alkyl groups[4][9].

Pyrimidine Bioisosteres

When the pyrimidine ring is utilized to target the ATP-binding hinge region of kinases, resistance mutations (e.g., EGFR T790M) often render the parent scaffold inactive[5].

-

Fused Bicycles: Replacing the monocyclic pyrimidine with a pyrazolo[4,3-d]pyrimidine scaffold introduces additional hydrogen bond donors/acceptors and alters the electronic distribution. This specific bioisostere has been shown to induce profound apoptosis in cancer cells and exhibits higher potency in cellular assays than traditional purine-based inhibitors against Cyclin-Dependent Kinases (CDKs)[6].

Kinase Inhibition Pathway Modulated by Pyrimidine Bioisosteres.

Quantitative Data Presentation

The following tables summarize the physicochemical and biological shifts observed when applying these bioisosteric replacements to the 2-Methyl-2-(pyrimidin-4-yl)propanoic acid scaffold architecture.

Table 1: Physicochemical Impact of Carboxylic Acid Bioisosteres

| Functional Group | pKa | LogD (pH 7.4) | Passive Permeability ( | Metabolic Liability |

| Carboxylic Acid (Parent) | ~4.5 | Low | Poor | High (Acyl Glucuronidation) |

| Tetrazole | ~4.8 | Moderate | Moderate | Low |

| Sulfonamide | ~9.0 | Moderate | Good | Low |

| Oxetan-3-ol | Neutral | High | Excellent (CNS penetrant) | Low |

Data synthesized from structural property relationship studies on acid isosteres[7][10].

Table 2: Gem-Dimethyl vs. 3,3-Disubstituted Oxetane

| Property | Gem-Dimethyl Moiety | 3,3-Disubstituted Oxetane | Consequence of Replacement |

| Steric Volume | ~34 ų | ~32 ų | Maintains target binding pocket conformation. |

| Lipophilicity (LogP) | High (+ contribution) | Low (- contribution) | Improves aqueous solubility[9]. |

| Metabolic Clearance | Moderate | Low | Resists CYP450 oxidation[8]. |

Table 3: Kinase Inhibitory Activity of Pyrimidine vs. Fused Bioisosteres

| Scaffold Core | Target | IC50 (nM) | Cellular Efficacy |

| Pyrimidine (Parent) | EGFR (WT) | ~10 - 50 | Moderate |

| Quinazoline | EGFR (WT) | 2.0 | High[5] |

| Pyrazolo[4,3-d]pyrimidine | CDK2 / CDK5 | < 5.0 | Superior to purine analogs[6] |

Experimental Methodologies & Self-Validating Protocols

To physically realize these bioisosteres, modern synthetic and analytical workflows must be employed. Below are detailed, step-by-step protocols utilizing self-validating systems.

Protocol A: Dual Photoredox/Nickel-Catalyzed Synthesis of Oxetane Bioisosteres

Objective: To replace the gem-dimethyl/carboxylic acid moiety with an oxetane ring via cross-coupling of an oxetanyl amino acid building block with a 4-halopyrimidine[11].

Causality & Rationale: Traditional SNAr or cross-coupling fails for tertiary carbons. Synergistic photoredox/nickel catalysis generates a highly reactive tertiary radical from the oxetane precursor, which then undergoes Ni-catalyzed cross-coupling with the aryl halide[11].

-

Reaction Setup: In a nitrogen-filled glovebox, combine the 4-chloropyrimidine derivative (1.0 equiv), the oxetanyl amino acid precursor (1.5 equiv), NiCl2·dtbbpy (10 mol%), and the Iridium photocatalyst[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%) in anhydrous DMSO.

-

Self-Validation Checkpoint: Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal NMR standard to quantify yield prior to isolation.

-

-

Degassing: Seal the vial and remove from the glovebox. Sparge the solution with Argon for 10 minutes.

-

Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited state of the Iridium photocatalyst and terminate the radical chain.

-

-

Irradiation: Irradiate the mixture using 450 nm blue LEDs at room temperature for 24 hours.

-

Causality: 450 nm specifically matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir-catalyst.

-

-

LC-MS Validation: Aliquot 5

L of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS.-

Self-Validation Checkpoint: Confirm the disappearance of the 4-chloropyrimidine mass and the appearance of the cross-coupled oxetane product mass before proceeding to aqueous workup.

-

Workflow for Photoredox/Ni Catalyzed Oxetane Incorporation.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To validate that the newly synthesized bioisostere (e.g., the tetrazole or oxetane derivative) exhibits improved metabolic stability compared to the parent carboxylic acid.

-

Incubation Mixture Preparation: Prepare a 1

M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes. -

Control Implementation (Self-Validation): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control).

-

Causality: If Verapamil is not rapidly cleared, the microsomes are inactive. If Warfarin is rapidly cleared, the assay is contaminated or improperly calibrated.

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Causality: Using a regenerating system rather than direct NADPH maintains a steady-state concentration of the cofactor, preventing artificial degradation over the assay timeline.

-

-

Quenching & Analysis: At time points 0, 15, 30, and 60 minutes, remove a 50

L aliquot and quench immediately in 150

References

1.1[1] 2. 2[2] 3.3[3] 4.5[5] 5. 10[10] 6.9[9] 7. 4[4] 8.7[7] 9.8[8] 10.6[6] 11.11[11]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Metabolic Stability of Gem-Dimethyl Propanoic Acid Derivatives: Mechanistic Principles and Application in Drug Design

Executive Summary

The incorporation of a gem-dimethyl group (two methyl substituents on a single carbon) into propanoic acid derivatives represents a canonical strategy in medicinal chemistry to enhance metabolic stability.[1] This structural modification exploits the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational flexibility and introduces steric bulk that shields vulnerable functional groups from enzymatic attack.

This guide details the mechanistic basis for this stability, specifically focusing on the blockade of mitochondrial

Mechanistic Foundations of Metabolic Stability

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

While often cited for promoting cyclization, the gem-dimethyl effect profoundly influences metabolic stability by altering the population of rotamers. The bulky methyl groups restrict bond rotation, forcing the molecule into a limited set of conformations. This entropic penalty often favors the bioactive conformation but, critically, can also prevent the molecule from adopting the specific geometry required for the active sites of metabolic enzymes.

Blockade of Mitochondrial -Oxidation

Propanoic acid derivatives structurally mimic fatty acids. Without modification, these "short-chain fatty acid" analogs are rapidly sequestered by CoA ligases and shuttled into the mitochondrial

-

Mechanism:

-oxidation initiates with the dehydrogenation of the -

The Blockade: Substitution of the

-carbon with a gem-dimethyl group replaces both

Steric Shielding of Hydrolytic Sites

For prodrugs (esters) or amides, the carbonyl carbon is an electrophilic target for serine hydrolases (esterases, amidases).

-

Mechanism: The tetrahedral intermediate required for hydrolysis involves the attack of a nucleophilic serine residue on the carbonyl carbon.

-

The Blockade: A gem-dimethyl group adjacent to the carbonyl (

-position) creates a "steric umbrella." The van der Waals radius of the methyl groups physically obstructs the approach of the nucleophile and the water molecule required to resolve the transition state.

Quantitative Impact on Stability

The introduction of gem-dimethyl groups can result in orders-of-magnitude reductions in hydrolysis rates. The table below illustrates the kinetic stabilization observed in cyclic ester (lactone) models, which serves as a proxy for linear propanoic acid derivatives.

Table 1: Comparative Hydrolysis Rates of

| Substrate Structure | Substitution Pattern | Rate Constant ( | Relative Stability (Fold Increase) |

| Unsubstituted | None ( | 2.20 | 1.0 (Baseline) |

| Mono-methyl | 0.92 | ~2.4x | |

| Gem-dimethyl | 0.090 | ~24.4x |

Data adapted from comparative hydrolysis studies of lactones (Source: UCLA Chem/Biochem).

Case Study: The Fibrates (Gemfibrozil)

Gemfibrozil (Lopid) is the archetypal example of this design principle. It is a lipid-regulating drug containing a gem-dimethyl substituted pentanoic acid tail.

-

Structural Logic: The lipophilic tail mimics a fatty acid to interact with PPAR

. -

Metabolic Fate:

- -Oxidation: Completely blocked by the gem-dimethyl group.

-

Observed Metabolism: Because the chain cannot be degraded, metabolism shifts to the aromatic ring (methyl oxidation) and direct glucuronidation of the carboxyl group.

-

Result: A plasma half-life (

) of ~1.5 hours, sufficient for twice-daily dosing, compared to minutes for an equivalent straight-chain fatty acid.

Visualization of Metabolic Pathways[4]

Diagram 1: Mechanism of -Oxidation Blockade

This diagram contrasts the metabolic fate of a standard propanoic acid derivative versus a gem-dimethyl analog.

Caption: The gem-dimethyl group eliminates the

Experimental Protocol: Microsomal Stability Assay

To validate the stability conferred by the gem-dimethyl group, a standard metabolic stability assay using liver microsomes is required.[1]

Objective

Determine the Intrinsic Clearance (

Materials

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH regenerating system or 1 mM NADPH solution.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow

-

Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add test compound (final conc. 1 µM) and NADPH (final conc. 1 mM).

-

Sampling: At

minutes, remove 50 µL aliquots. -

Termination: Immediately dispense aliquot into 150 µL ice-cold Stop Solution.

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis

Plot

-

Half-life (

): -

Intrinsic Clearance (

):

Diagram 2: Experimental Workflow

Caption: Standardized workflow for determining in vitro metabolic stability using liver microsomes.

References

-

Gemfibrozil Clinical Pharmacology . FDA Access Data. Retrieved from [Link]

-

Gemfibrozil: Package Insert / Prescribing Information . Drugs.com. Retrieved from [Link]

-

gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications . UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes . Springer Nature Experiments. Retrieved from [Link]

-

Oxidation of Fatty Acids . Jack Westin / MCAT Content. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid Amides

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of synthesizing sterically congested quaternary centers on electron-deficient heterocycles.

-arylation,Executive Summary

The introduction of a gem-dimethyl group (2-methyl-2-yl...) adjacent to a heteroaromatic ring is a high-value strategy in medicinal chemistry.[1] It restricts conformational freedom (Thorpe-Ingold effect) and blocks metabolic deactivation at the benzylic-like position.[1] However, synthesizing 2-methyl-2-(pyrimidin-4-yl)propanoic acid derivatives presents a specific challenge: forming a carbon-carbon bond at a sterically crowded quaternary center on an electron-deficient ring.[1]

This guide details two validated pathways to synthesize this motif:

-

Palladium-Catalyzed

-Arylation: The most robust method for diverse substrates. -

Nucleophilic Aromatic Substitution (

): A cost-effective alternative for scale-up, utilizing specific bases to overcome steric repulsion.[1]

Crucially, this protocol includes a specialized amidation workflow using Propylphosphonic Anhydride (T3P) to resolve the poor reactivity of the resulting hindered carboxylic acid.

Strategic Rationale & Retrosynthesis

The target scaffold combines a pyrimidine ring with a quaternary carboxylic acid/amide. The primary synthetic hurdle is the high energy barrier for nucleophilic attack at the crowded isopropyl position.

The gem-Dimethyl Effect in Drug Design

Incorporating this motif serves two primary functions:

-

Metabolic Stability: The quaternary center prevents Cytochrome P450-mediated hydroxylation at the

-position. -

Conformational Lock: The bulky methyl groups force the amide side chain into a specific orientation relative to the pyrimidine ring, often enhancing binding affinity to targets like GPCRs (e.g., Endothelin receptors) or Kinases.

Retrosynthetic Logic

We disconnect the amide bond first, revealing the hindered acid. The C-C bond formation is the critical step, disconnecting to a 4-halopyrimidine and an isobutyrate equivalent.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quaternary center.[1]

Experimental Protocols

Method A: Palladium-Catalyzed -Arylation (Preferred)

This method, based on Hartwig-Buchwald chemistry, is recommended for discovery-stage synthesis due to its high tolerance for functional groups and reliability in forming quaternary centers.[1]

Mechanism: The bulky phosphine ligand facilitates the reductive elimination of the crowded product from the Palladium center.

Reagents & Materials

-

Substrate: 4-Chloropyrimidine (1.0 equiv)

-

Nucleophile: Methyl isobutyrate (1.2 equiv)[1]

-

Catalyst: Pd(dba)₂ (2 mol%) or Pd(OAc)₂[1]

-

Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) (4 mol%) or Q-Phos.[1]

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0M in THF (2.2 equiv).[1]

-

Solvent: Toluene (anhydrous).

Step-by-Step Protocol

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(dba)₂ and P(t-Bu)₃ in toluene. Stir for 10 minutes until the solution turns a distinct color (often dark red/brown), indicating active catalyst formation.

-

Enolate Formation: In a separate flame-dried flask, charge Methyl isobutyrate and Toluene. Cool to 0°C. Add LiHMDS dropwise. Stir for 15 minutes to generate the lithium enolate.

-

Coupling: Add the 4-chloropyrimidine to the enolate solution, followed immediately by the catalyst solution via cannula.

-

Reaction: Seal the vessel and heat to 80°C for 4–12 hours.

-

Note: Monitor by LCMS. The crowded product often elutes later than the starting material.

-

-

Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The quaternary ester is usually an oil.

Method B: with Enolates (Scale-Up Alternative)

For gram-scale synthesis where Pd costs are prohibitive, Nucleophilic Aromatic Substitution (

Critical Insight: 4-Chloropyrimidines are sufficiently activated for

Step-by-Step Protocol

-

Deprotonation: Suspend NaH (60% in oil, 1.5 equiv) in anhydrous DMF at 0°C.

-

Addition: Add Methyl isobutyrate (1.2 equiv) dropwise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases and the solution is clear/yellow.

-

Substitution: Add 4-Chloropyrimidine (1.0 equiv) dissolved in minimal DMF dropwise.

-

Heating: Allow to warm to Room Temperature (RT). If no reaction occurs after 1 hour, heat to 60°C .

-

Warning: Do not exceed 80°C initially; thermal decomposition of the pyrimidine ring can occur.

-

-

Quench: Pour the reaction mixture onto ice-water containing dilute citric acid (to neutralize excess base gently).

-

Isolation: Extract with Et₂O or MTBE (avoid DCM as DMF is hard to remove).

Downstream Processing: Hydrolysis & Amidation[2]

Step 2: Hydrolysis of the Sterically Hindered Ester

Standard saponification (LiOH/MeOH/RT) often fails for these quaternary esters due to steric blocking of the carbonyl carbon.

Optimized Protocol:

-

Reagent: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv) in THF OR LiOH (5.0 equiv) in Dioxane/Water (1:1) at 100°C.

-

Procedure: Dissolve ester in THF. Add TMSOK. Stir at 60°C. The non-aqueous conditions prevent retro-Claisen condensation side reactions.

-

Workup: Acidify to pH 4 with 1M HCl. Extract with EtOAc. The acid is usually a stable solid.

Step 3: Amidation using T3P (The "Gold Standard")

Coupling a quaternary carboxylic acid to an amine is difficult with EDC or HATU due to slow activation kinetics. T3P (Propylphosphonic anhydride) is superior because it acts as a solvent/reagent hybrid and drives the reaction via an entropically favorable cyclic transition state.

Figure 2: T3P-mediated activation overcomes steric hindrance at the carbonyl carbon.[1]

Protocol:

-

Dissolve the Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc or DCM (anhydrous).

-

Add Pyridine or DIPEA (3.0 equiv).

-

Cool to 0°C. Add T3P (50% w/w solution in EtOAc, 1.5–2.0 equiv) dropwise.

-

Allow to warm to RT. If conversion is low after 2 hours, heat to reflux (EtOAc).[1]

-

Workup: Wash with water, sat. NaHCO₃, and brine. T3P byproducts are water-soluble, simplifying purification.[1][2]

Data Summary & Troubleshooting

Analytical Benchmarks

| Component | 1H NMR Signature (CDCl3) | LCMS Feature |

| Ester Intermediate | Singlet (6H) at | [M+H]+ matches Calc. MW |

| Carboxylic Acid | Broad singlet >11 ppm (COOH); gem-Me shifts slightly downfield | [M-H]- often more sensitive |

| Final Amide | Distinct NH signals; gem-Me singlet persists | [M+H]+ strong intensity |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Pd) | Catalyst poisoning or inactive catalyst.[1] | Ensure P(t-Bu)₃ is fresh (it oxidizes easily).[1] Use a glovebox for catalyst prep. |

| Regioselectivity (S_NAr) | C-2 vs C-4 attack (if using 2,4-dichloropyrimidine). | C-4 is favored electronically, but sterics can push to C-2.[1] Lower temp to -78°C or switch to Pd-catalysis. |

| Incomplete Hydrolysis | Steric shielding of ester.[3] | Switch to TMSOK in THF or use microwave heating with LiOH at 120°C. |

| No Amide Formation | Acid not activating. | Switch from HATU to T3P . Use Pyridine as both base and solvent. |

References

-

Pd-C

-Arylation: Jørgensen, M., et al. "Palladium-Catalyzed -

Gem-Dimethyl Effect: Talele, T. T.[1][4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2017.[4] .[5]

-

T3P Reagent Guide: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of Amides." Tetrahedron, 2009. .

- Regioselectivity: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTecQM Magic Class, Chapter 29. .

Sources

- 1. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Reagents for activating 2-Methyl-2-(pyrimidin-4-yl)propanoic acid

Application Note: Activation and Coupling Strategies for 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid

Part 1: Executive Summary & Mechanistic Insight

The Challenge Coupling 2-Methyl-2-(pyrimidin-4-yl)propanoic acid (MPPA) presents a duality of synthetic challenges:

-

Extreme Steric Hindrance: The

-gem-dimethyl group creates a "neopentyl-like" environment, significantly retarding the trajectory of incoming nucleophiles (amines) toward the activated carbonyl. -

Heterocyclic Interference: The pyrimidine ring contains basic nitrogens (N1, N3). While less basic than pyridines, they can still participate in side reactions, particularly N-acylation or intramolecular cyclization, driven by the Thorpe-Ingold (Gem-Dimethyl) Effect .

Mechanistic Rationale: The Thorpe-Ingold Double-Edged Sword

The gem-dimethyl group compresses the internal bond angle (C4-C

-

The Benefit: This conformation restricts bond rotation, pre-organizing the molecule for binding in biological targets (common in kinase inhibitors).

-

The Risk: It accelerates intramolecular cyclization.[1][2] If the carboxylic acid is activated (e.g., to an acid chloride) in the absence of a strong nucleophile, the N3-nitrogen of the pyrimidine can attack the carbonyl, forming a fused pyrrolo[2,3-d]pyrimidine-like lactam. This side reaction is often kinetically favored over intermolecular coupling with sterically hindered amines.

Part 2: Reagent Selection Decision Matrix

Use the following logic flow to select the optimal protocol for your specific amine partner and scale.

Figure 1: Decision matrix for reagent selection based on amine sterics and reaction scale.

Part 3: Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale, primary amines, rapid library synthesis.

Rationale: HATU generates the highly reactive O-At ester. The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance, boosting reactivity which is crucial for overcoming the gem-dimethyl steric barrier.

Materials:

-

MPPA (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous, 0.1 M concentration)

Procedure:

-

Dissolve MPPA (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF.

-

Add HATU (1.2 equiv) in one portion. Stir for 5 minutes at Room Temperature (RT) to form the activated ester. Note: Solution usually turns yellow/orange.

-

Add the Amine (1.1 equiv).

-

Stir at RT for 2–4 hours.

-

Monitoring: Check LCMS. If conversion is <50% after 4 hours, heat to 50°C.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[3]

Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: >1g scale, avoiding explosion hazards of HOBt/HATU, simple workup.

Rationale: T3P is less prone to explosive decomposition than benzotriazoles. It activates the acid slowly but selectively, reducing the risk of the pyrimidine N-attack (cyclization) compared to acid chlorides. The byproduct is water-soluble.[4]

Materials:

-

MPPA (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine (3.0 equiv) or NMM (4.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry).

Procedure:

-

Charge MPPA (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) into the flask with EtOAc (5-10 volumes).

-

Cool to 0°C.

-

Add T3P solution (1.5 equiv) dropwise over 10 minutes. Crucial: Adding T3P last ensures the amine is present to intercept the activated intermediate immediately.

-

Allow to warm to RT and stir for 12 hours.

-

Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO₃.

-

Yield Expectation: 80-95%.

Protocol C: The "Sledgehammer" (Ghosez's Reagent)

Best for: Extremely hindered amines (e.g., t-butyl amine, electron-deficient anilines) where HATU/T3P fail.

Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under neutral conditions . This avoids the harsh acidic conditions of SOCl₂ or Oxalyl Chloride which can protonate the pyrimidine ring, rendering it insoluble or reactive.

Materials:

-

MPPA (1.0 equiv)

-

Ghosez's Reagent (1.2 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Triethylamine (Et₃N) or DIPEA (2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolve MPPA (1.0 equiv) in anhydrous DCM at 0°C under N₂.

-

Add Ghosez's Reagent (1.2 equiv) dropwise.

-

Stir at 0°C for 1 hour. Monitor by TLC (methanol quench) to confirm acid chloride formation.

-

Critical Step: Do not isolate the acid chloride.

-

Add the Amine (1.5 equiv) mixed with Et₃N (2.0 equiv) slowly to the cold acid chloride solution.

-

Allow to warm to RT and stir overnight.

-

Why this works: The acid chloride is the smallest possible activated species (minimizing steric clash with the gem-dimethyl group) and the most reactive.

Part 4: Troubleshooting & Data Summary

Common Failure Modes:

-

Low Yield / Recovery of Starting Material: Usually due to the "Gem-Dimethyl" steric wall.

-

Fix: Switch to Protocol C (Acid Chloride).

-

-

Formation of "M+1" Peak (Cyclization): If LCMS shows a mass corresponding to Loss of H₂O but no amine incorporation, the MPPA has cyclized onto its own pyrimidine ring.

-

Fix: Ensure Amine is present in high concentration before activation (Protocol B). Avoid heating activated esters without amine present.

-

Comparative Performance Table

| Feature | Protocol A (HATU) | Protocol B (T3P) | Protocol C (Ghosez) |

| Reactivity | High | Moderate | Very High |

| Steric Tolerance | Good | Moderate | Excellent |

| Scaleability | Poor (Cost/Safety) | Excellent | Good |

| Byproduct Removal | Chromatography often required | Aqueous Wash | Aqueous Wash/Evaporation |

| Moisture Sensitivity | Moderate | Low | High |

References

-

Ghosez's Reagent for Hindered Acids: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides." Organic Syntheses, 1979 , 59, 26. Link

-

T3P in Process Chemistry: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177. Link

-

Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The Formation and Stability of spiro-Compounds." Journal of the Chemical Society, Transactions, 1915 , 107, 1080–1106. Link

-

Gem-Dimethyl Activation: Du, Y., et al. "Convenient and flexible syntheses of gem-dimethyl carboxylic triggers." Organic Chemistry Frontiers, 2021 , 8, 4504. Link

-

HATU vs. HOAt: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993 , 115(10), 4397–4398. Link

Sources

Scale-up synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid

Application Note: Scale-Up Synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Overview

-

Compound: 2-Methyl-2-(pyrimidin-4-yl)propanoic acid

-

CAS: 1780004-23-0 (Generic/Analogous)

-

Chemical Class:

-disubstituted heteroaryl carboxylic acid. -

Application: Key intermediate for CRTH2 antagonists, kinase inhibitors, and other small molecule therapeutics requiring a metabolically stable polar head group.

1.2 Synthetic Route Strategy

The synthesis of

We evaluated three potential routes for scale-up:

| Route | Methodology | Pros | Cons | Scalability Score |

| A | SNAr with Nitrile (Selected) | High atom economy; direct C-C bond formation; cheap starting materials. | Hydrolysis of hindered nitrile requires harsh conditions. | High |

| B | Malonate Synthesis | Mild conditions; established chemistry. | Low atom economy (decarboxylation step); multiple steps. | Medium |

| C | Pd-Catalyzed Arylation | Versatile; works with unactivated systems. | High cost (Pd catalyst, ligands); residual metal removal (ppm limits). | Low |

Decision: Route A (Nitrile SNAr) is selected as the "Golden Route" for scale-up. It involves the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with the carbanion of isobutyronitrile, followed by high-temperature alkaline hydrolysis. This route minimizes unit operations and raw material costs.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanenitrile

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] The isobutyronitrile anion attacks the electron-deficient C-4 position of the pyrimidine ring.

Reagents:

-

4-Chloropyrimidine hydrochloride (1.0 equiv) [Unstable free base; use HCl salt or generate fresh]

-

Isobutyronitrile (1.2 equiv)

-

Lithium Hexamethyldisilazide (LiHMDS) (2.5 equiv) OR NaH (2.5 equiv)

-

Tetrahydrofuran (THF), Anhydrous (10 V)

Protocol:

-

Enolate Formation: Charge a clean, dry reactor with THF (5 V) and Isobutyronitrile (1.2 equiv). Cool to -10°C .

-

Base Addition: Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise, maintaining internal temperature

. Note: 2.5 equiv is required to neutralize the HCl salt of the start material and deprotonate the nitrile. Stir for 30 min at 0°C to ensure complete anion formation. -

Substrate Addition: In a separate vessel, dissolve/suspend 4-Chloropyrimidine HCl (1.0 equiv) in THF (5 V).

-

Coupling: Slowly transfer the pyrimidine solution into the enolate mixture at -10°C to 0°C . Critical: Exothermic reaction. Control addition rate to prevent runaway.

-

Reaction: Warm to 20-25°C and stir for 4–6 hours. Monitor by HPLC (Target: < 2% starting material).

-

Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl (5 V).

-

Workup: Extract with Ethyl Acetate (2 x 5 V). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Distillation (high vacuum) or crystallization from Heptane/IPA if solid.

Key Process Parameter (KPP): Temperature control during base addition is critical to prevent self-condensation of isobutyronitrile.

Step 2: Hydrolysis to 2-Methyl-2-(pyrimidin-4-yl)propanoic acid

Challenge: The gem-dimethyl group creates significant steric hindrance, protecting the nitrile from nucleophilic attack by water. Standard aqueous hydrolysis (NaOH/MeOH, reflux) will fail or stop at the amide. High-temperature glycolysis is required.

Reagents:

-

Nitrile Intermediate (from Step 1)

-

Potassium Hydroxide (KOH) pellets (3.0 equiv)

-

Ethylene Glycol (5 V) [High boiling solvent, bp 197°C]

-

Water (1 V)

Protocol:

-

Setup: Charge Nitrile, KOH, Ethylene Glycol, and Water into a reactor rated for high temperature.

-

Reaction: Heat to 140–150°C . Note: Ensure condenser efficiency to reflux water without losing it completely, or use a sealed pressure vessel.

-

Monitoring: Stir for 12–24 hours. Monitor HPLC for disappearance of Nitrile and Amide intermediate.

-

Workup: Cool to 25°C. Dilute with Water (10 V).

-

Isolation (Isoelectric Precipitation):

-

Wash the alkaline aqueous phase with MTBE (5 V) to remove unreacted organics/impurities.

-

Acidify the aqueous phase carefully with conc. HCl to pH 3–4 (the approximate isoelectric point of the pyrimidine acid).

-

Observation: The product should precipitate as a white/off-white solid.

-

-

Filtration: Filter the solid, wash with cold water (2 V), and dry in a vacuum oven at 50°C.

Part 3: Visualization & Logic

Reaction Scheme & Mechanism

Caption: Two-step synthetic pathway highlighting the SNAr coupling and high-temperature hydrolysis.

Workup & Isolation Logic

Caption: Isolation strategy leveraging the amphoteric nature of the pyrimidine acid for purification.

Part 4: Process Safety & Engineering Controls

| Hazard | Control Measure |

| 4-Chloropyrimidine Instability | This reagent can decompose violently. Store at -20°C. For large scale, generate in situ from 4-hydroxypyrimidine + POCl₃ if possible, or use the HCl salt which is more stable. |

| Exotherm (Step 1) | The deprotonation of isobutyronitrile and the subsequent SNAr are exothermic. Use a jacketed reactor with active cooling. Dose reagents slowly to maintain T < 0°C. |

| High Temp Hydrolysis | Reaction at 150°C exceeds the flash point of many solvents. Ethylene glycol is safe (FP 111°C, BP 197°C) but ensure the system is inerted (N₂ blanket) to prevent oxidation/fire. |

| Cyanide Byproducts | While no free cyanide is used, nitrile hydrolysis releases ammonia. Ensure reactor venting to a scrubber (dilute H₂SO₄) to capture NH₃ gas. |

Part 5: Analytical Quality Control

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water (Acidic pH keeps pyrimidine protonated/reproducible).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm (Pyrimidine absorption).

-

Critical Quality Attribute (CQA):

-

Nitrile Intermediate: Must be < 0.5% in final product.

-

Amide Intermediate: Common impurity if hydrolysis is incomplete.

-

References

-

General SNAr on Pyrimidines: BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

-

Hydrolysis of Hindered Nitriles: Chemistry Steps. The Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from

-

Regioselectivity Studies: WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

-

Analogous Synthesis (Phenyl derivatives): Google Patents. Process for preparation of 2-methyl-2' phenylpropionic acid derivatives. US8367704B2. Retrieved from

-

Malonate Alternative Route: Google Patents. The synthetic method of 2 methylpropanoic acids. CN105753693B. Retrieved from

Sources

Application Note: Optimized Solvent Selection for Pyrimidin-4-yl Propanoic Acid Derivatization

Topic: Solvent Selection for Pyrimidin-4-yl Propanoic Acid Reactions Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The 3-(pyrimidin-4-yl)propanoic acid scaffold represents a unique challenge in medicinal chemistry due to its amphiphilic and zwitterionic nature .[1] The basic pyrimidine ring (

Traditional solvent selection often defaults to dipolar aprotic solvents (DMF, NMP) to overcome aggregation. However, these solvents pose significant downstream processing challenges, particularly in removing trace solvents from polar products. This guide provides a mechanistic framework for solvent selection, prioritizing green alternatives (2-MeTHF, EtOAc, Water) while ensuring high reaction fidelity for amide couplings and nucleophilic substitutions.

Mechanistic Insight: The Solubility Paradox

Understanding the solute-solvent interaction is critical for this scaffold.

The Zwitterion Effect

In neutral organic solvents, 3-(pyrimidin-4-yl)propanoic acid often exists in an equilibrium between its uncharged form and its zwitterionic form (internal salt).[1]

-

Non-polar solvents (DCM, Toluene): Favor the uncharged form but often fail to solvate the polar pyrimidine head, leading to aggregation or poor solubility.

-

Polar Aprotic (DMF, DMSO): Disrupt internal hydrogen bonding and solvate both domains effectively but are difficult to remove.

-

Protic Solvents (Alcohols): Solvate the zwitterion well but can interfere with activated esters during coupling reactions (nucleophilic competition).[1]

Recommended Solvent Classes

We categorize solvents based on solubility performance and Green Chemistry ratings (aligned with the Chem21 and Sanofi guides).

| Solvent Class | Examples | Suitability | Green Score | Mechanistic Rationale |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | High | Recommended | Good for non-zwitterionic forms; excellent for work-up due to immiscibility with water.[1] |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), CPME | High | Recommended | 2-MeTHF forms an azeotrope with water, aiding drying.[1] Higher boiling point than THF allows kinetic acceleration.[1] |

| Alcohols | Ethanol, Isopropanol (IPA) | Medium | Recommended | Excellent solubility but incompatible with activated esters (e.g., acid chlorides, anhydrides). Ideal for SnAr. |

| Dipolar Aprotic | DMF, NMP, DMAC | Low | Hazardous | High solubility but difficult work-up. Use only if green alternatives fail. |

| Chlorinated | DCM, Chloroform | Low | Problematic | Good solubility for protected forms; poor for free acids. Environmental hazard.[1][2] |

Decision Frameworks (Visualization)

Solvent Selection Decision Tree

This logic flow guides the researcher based on the specific reaction type and substrate lipophilicity.

Caption: Decision tree for selecting the optimal solvent system based on reaction type and substrate solubility.[1]

Experimental Protocols

Protocol A: Green Amide Coupling (2-MeTHF System)

Objective: Coupling of 3-(pyrimidin-4-yl)propanoic acid with a secondary amine using T3P (Propylphosphonic anhydride) in 2-MeTHF.[1] Rationale: 2-MeTHF is derived from renewable resources, separates cleanly from water, and solubilizes the pyrimidine scaffold effectively when a base is present.

Materials:

-

3-(Pyrimidin-4-yl)propanoic acid (1.0 equiv)[1]

-

T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)[1]

-

Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[1]

Step-by-Step Procedure:

-

Dissolution: Charge the reaction vessel with the pyrimidine acid (1.0 equiv) and 2-MeTHF (10 volumes).

-

Note: The acid may appear as a suspension.[1]

-

-

Basification: Add DIPEA (3.0 equiv) dropwise.[1]

-

Observation: The suspension should clear as the DIPEA salt of the acid is formed, breaking the zwitterionic lattice.

-

-

Amine Addition: Add the amine coupling partner (1.1 equiv).[1]

-

Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/LC-MS.

-

Work-up (Critical Step):

-

Add water (5 volumes) to the reaction mixture.

-

Stir vigorously for 10 minutes.

-